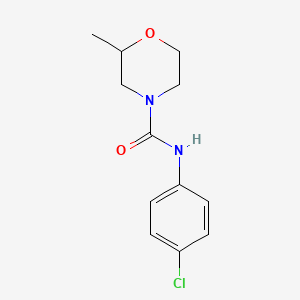
N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide, also known as CCI-779 or temsirolimus, is a chemical compound that belongs to the class of drugs called mTOR inhibitors. It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
作用机制
N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide works by inhibiting the activity of mTOR, a protein kinase that plays a key role in cell growth and proliferation. mTOR is a downstream effector of the PI3K/Akt pathway, which is frequently activated in cancer cells. By inhibiting mTOR, this compound can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of mTOR, which in turn leads to the inhibition of protein synthesis and cell growth. It also induces autophagy, a process by which cells break down and recycle their own components. In addition, this compound has been shown to modulate the immune system by inhibiting the activity of T cells and B cells.
实验室实验的优点和局限性
N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of mTOR, which makes it a useful tool for studying the role of mTOR in various biological processes. It has also been shown to be effective in animal models of cancer, cardiovascular diseases, and neurological disorders, which makes it a promising candidate for further preclinical and clinical studies.
However, this compound also has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its efficacy in some animal models.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide. One area of research is the development of new formulations of this compound that improve its solubility and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response of tumors to this compound. Finally, there is a need for further clinical trials to evaluate the efficacy and safety of this compound in various diseases.
合成方法
The synthesis of N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylmorpholine to form 4-chlorobenzenesulfonamide. This compound is then reacted with ethyl chloroformate to yield the intermediate ethyl 4-chlorobenzenesulfonate. The final step involves the reaction of this intermediate with rapamycin to form this compound.
科学研究应用
N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the activity of mTOR, a protein kinase that plays a key role in cell growth and proliferation. By inhibiting mTOR, this compound can prevent the proliferation of cancer cells and induce apoptosis. Clinical trials have shown that this compound can improve the survival of patients with renal cell carcinoma and mantle cell lymphoma.
Apart from cancer, this compound has also been studied for its potential therapeutic applications in cardiovascular diseases and neurological disorders. It has been shown to improve cardiac function in animal models of heart failure and reduce the severity of neurological deficits in animal models of stroke and traumatic brain injury.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-9-8-15(6-7-17-9)12(16)14-11-4-2-10(13)3-5-11/h2-5,9H,6-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMVPARKLRZZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7516349.png)
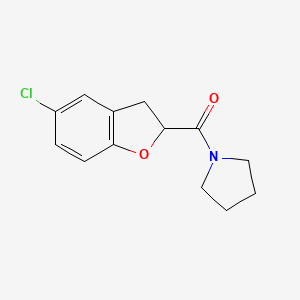
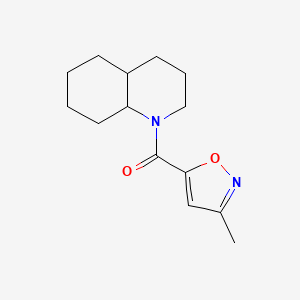
![N-methyl-1-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7516359.png)
![2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)

![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7516392.png)
![4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516394.png)
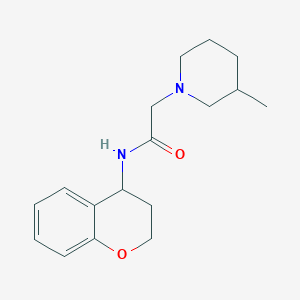
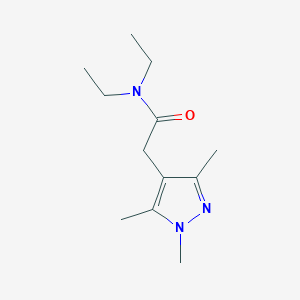
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516415.png)
![N-ethoxy-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7516436.png)
